![molecular formula C9H11Br2N B3150403 2,6-Dibromo-3,4,5-trimethylaniline CAS No. 68818-73-5](/img/structure/B3150403.png)
2,6-Dibromo-3,4,5-trimethylaniline
Overview
Description
“2,6-Dibromo-3,4,5-trimethylaniline” is a chemical compound with the molecular formula C9H11Br2N . It is used as a starting material in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two bromine atoms and three methyl groups, along with an amine group . The InChI code for this compound is 1S/C9H11Br2N/c1-4-5(2)7(10)9(12)8(11)6(4)3/h12H2,1-3H3 .Scientific Research Applications
Reductive Deamination
One of the unique applications of 2,6-Dibromo-3,4,5-trimethylaniline is in the process of reductive deamination . In a study, it was treated with t-butyl nitrite in N,N-dimethylformamide at 60–65 °C. This treatment resulted in a significant amount of a side-chain nitration product, 3,5-dibromo-2,6-dimethylphenylnitromethane, in addition to the expected 4,6-dibromo-1,2,3-trimethylbenzene .
Organic Synthesis Intermediate
This compound can also serve as an intermediate in organic synthesis . It can be used in the laboratory research process and in the synthesis of pharmaceutical chemicals .
Catalyst in Chemical Reactions
Although not directly related to this compound, N-bromo sulfonamide reagents, which are structurally similar, have been used as highly efficient catalysts for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . This suggests potential catalytic applications for this compound in similar chemical reactions.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2,6-Dibromo-3,4,5-trimethylaniline involves a reaction with t-butyl nitrite in N,N-dimethylformamide at 60–65 °C . This reaction results in a significant amount of a side-chain nitration product, 3,5-dibromo-2,6-dimethylphenylnitromethane, in addition to the expected 4,6-dibromo-1,2,3-trimethylbenzene .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP2D6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
properties
IUPAC Name |
2,6-dibromo-3,4,5-trimethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N/c1-4-5(2)7(10)9(12)8(11)6(4)3/h12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKUZGOLAYCHFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)Br)N)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.